4-Chloro-2,5-dimethylpyrimidine
Overview
Description
4-Chloro-2,5-dimethylpyrimidine is a halogenated heterocyclic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-dimethylpyrimidine can be synthesized through several methods. One common approach involves the chlorination of 2,5-dimethylpyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method includes the reaction of 2,5-dimethylpyrimidine with chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-dimethylpyrimidine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,5-dimethylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine atom and the pyrimidine ring can participate in various interactions with biological targets, leading to the modulation of biochemical pathways . For example, derivatives of this compound have been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyrimidine
- 5-Chloro-2,4-dihydroxy-6-methylpyrimidine
- 4-Chloro-2,3-dimethylpyridine 1-oxide
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
4-Chloro-2,5-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKSKBJSPUYZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499337 | |
Record name | 4-Chloro-2,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75712-74-2 | |
Record name | 4-Chloro-2,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,5-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 4-chloro-2,5-dimethylpyrimidine undergoes a ring transformation when treated with potassium amide in liquid ammonia. What is the significance of this finding?
A1: This finding is significant for several reasons. Firstly, it demonstrates that this compound does not simply undergo a straightforward substitution reaction where the chlorine atom is replaced by an amino group. Instead, a more complex rearrangement takes place, leading to the formation of a six-membered s-triazine ring from the original six-membered pyrimidine ring. []
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